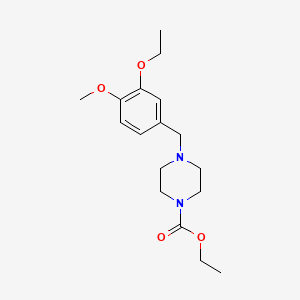![molecular formula C23H16N2O B5883057 4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile, commonly known as BPN, is a compound that has gained attention in the scientific community due to its potential applications in research. BPN is a nitrile-based compound that is known to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
BPN acts as a fluorescent probe by binding to different biological molecules, causing them to emit light. It also acts as a ligand for different receptors, causing changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. BPN has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPN in lab experiments is its ability to act as a fluorescent probe, allowing researchers to study different biological processes. However, BPN has limitations, including its potential toxicity and the need for further research to fully understand its effects on different biological systems.
Orientations Futures
There are several future directions for the use of BPN in scientific research. One potential direction is the development of new fluorescent probes based on the structure of BPN. Another potential direction is the use of BPN as a ligand for different receptors, allowing for the development of new treatments for hormone-related diseases. Additionally, further research is needed to fully understand the potential toxicity and limitations of BPN in different biological systems.
Conclusion:
In conclusion, BPN is a compound that has gained attention in the scientific community due to its potential applications in research. BPN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. However, further research is needed to fully understand the potential toxicity and limitations of BPN in different biological systems.
Méthodes De Synthèse
BPN can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromoacetophenone with potassium carbonate and potassium iodide to form 4-iodoacetophenone. The second step involves the reaction of 4-iodoacetophenone with 4-(benzyloxy)benzaldehyde to form 4-{2-[4-(benzyloxy)phenyl]-1-acetylvinyl}benzaldehyde. The final step involves the reaction of 4-{2-[4-(benzyloxy)phenyl]-1-acetylvinyl}benzaldehyde with sodium cyanide to form BPN.
Applications De Recherche Scientifique
BPN has been used in various scientific research studies due to its unique properties. It has been found to act as a fluorescent probe, allowing researchers to study different biological processes. BPN has also been used as a ligand for different receptors, including estrogen receptors, making it a valuable tool for studying hormone-related diseases.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-(4-phenylmethoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-15-19-6-10-21(11-7-19)22(16-25)14-18-8-12-23(13-9-18)26-17-20-4-2-1-3-5-20/h1-14H,17H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVONWNLKCFOI-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[4-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

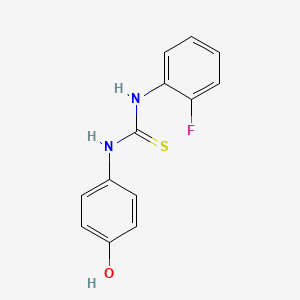
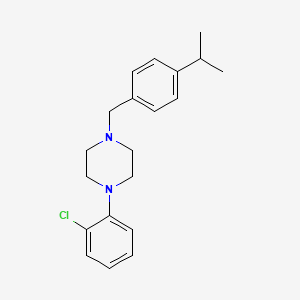
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
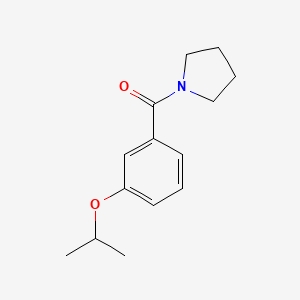
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
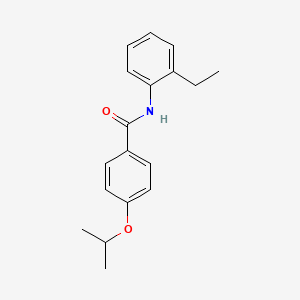
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

